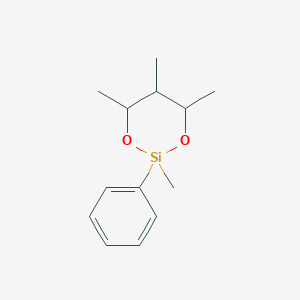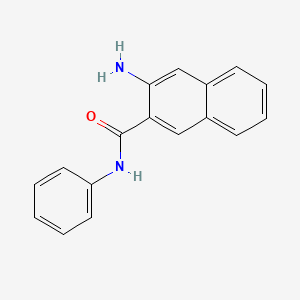
2-Naphthalenecarboxamide, 3-amino-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, 3-amino-N-phenyl- is an organic compound with the molecular formula C17H13NO2 It is a derivative of naphthalene and is characterized by the presence of an amide group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-amino-N-phenyl- typically involves the reaction of 2-naphthoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with aniline to form the desired amide product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of 2-Naphthalenecarboxamide, 3-amino-N-phenyl- may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. Catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxamide, 3-amino-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, 3-amino-N-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxamide, 3-amino-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary widely depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-: This compound has a hydroxyl group instead of an amino group, which can significantly alter its chemical properties and reactivity.
2-Naphthalenecarboxamide, 3-methoxy-N-phenyl-: The presence of a methoxy group can influence the compound’s solubility and interaction with other molecules.
Uniqueness
2-Naphthalenecarboxamide, 3-amino-N-phenyl- is unique due to the presence of the amino group, which can participate in hydrogen bonding and other interactions that are not possible with hydroxyl or methoxy groups. This can lead to different biological activities and chemical reactivities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
72553-65-2 |
|---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
3-amino-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O/c18-16-11-13-7-5-4-6-12(13)10-15(16)17(20)19-14-8-2-1-3-9-14/h1-11H,18H2,(H,19,20) |
InChI-Schlüssel |
JUIYPOJWQMWWJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


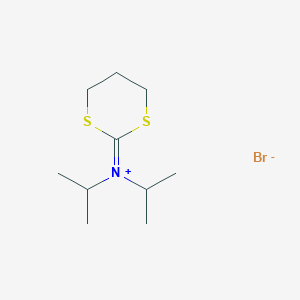
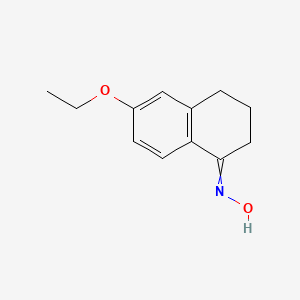
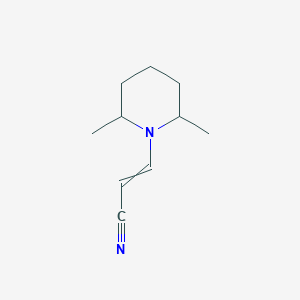
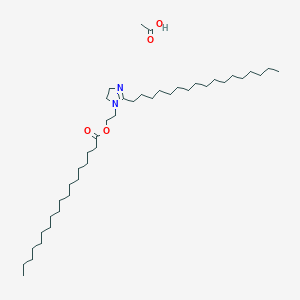

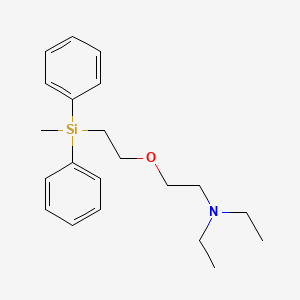
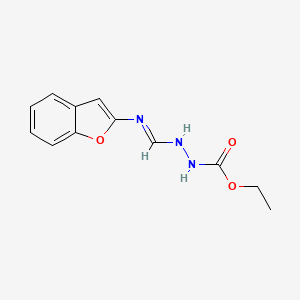
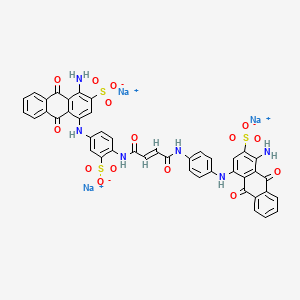
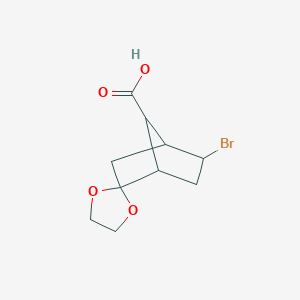

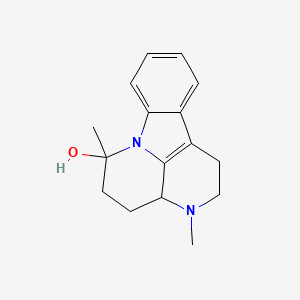
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
